N1-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-ethyloxalamide
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Overview
Description
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide is a synthetic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a quinoline ring system and an oxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group at the 1-position.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline derivative with ethyl oxalyl chloride to form the oxamide functional group.
Industrial Production Methods
Industrial production of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or ethyl groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide can be compared with other similar compounds, such as:
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-methylbenzamide: Known for its potential therapeutic applications.
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide: Studied for its unique chemical properties and potential use in material science.
The uniqueness of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-12-7-6-11-5-4-8-18(10(2)19)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWUFFPIEICQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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